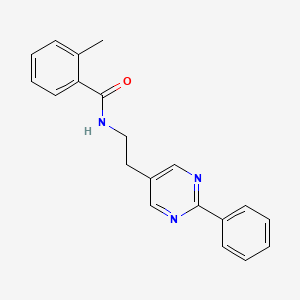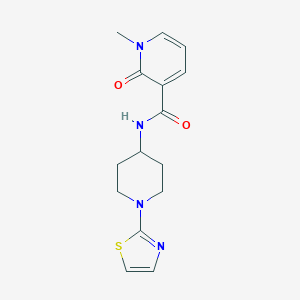
1-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have synthesized a range of novel heterocyclic compounds, including benzodifuranyl derivatives, triazines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds have been explored for their potential anti-inflammatory and analgesic properties, with some showing high inhibitory activity on COX-2 selectivity, and notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
A series of thiazolo[3, 2]pyridines containing the pyrazolyl moiety have been synthesized and screened for antimicrobial activities. Some compounds exhibited significant antibacterial and antifungal activities, highlighting the potential of such structures in developing new antimicrobial agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
A study on the role of Orexin-1 receptor mechanisms in compulsive food consumption found that certain antagonists can reduce binge eating in female rats without affecting standard food pellet intake. This suggests a potential application of related compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis of Antihypertensive Stereoisomers
Research into the synthesis and antihypertensive activity of stereoisomers of certain 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles has shown the importance of stereochemistry in pharmacological activity. This underscores the potential of structurally complex compounds in developing antihypertensive drugs (Kasuya et al., 1983).
Development of CGRP Receptor Antagonists
A study on the selection of an enantioselective process for the preparation of CGRP receptor inhibitors highlights the efforts in developing potent antagonists for therapeutic applications. This work demonstrates the synthesis of complex molecules for targeting specific receptors involved in migraine and possibly other conditions (Cann et al., 2012).
Properties
IUPAC Name |
1-methyl-2-oxo-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-18-7-2-3-12(14(18)21)13(20)17-11-4-8-19(9-5-11)15-16-6-10-22-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKAYNDUORQYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)
![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2751411.png)
![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2751414.png)
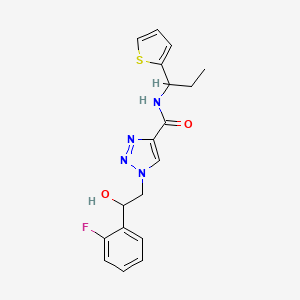
![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)
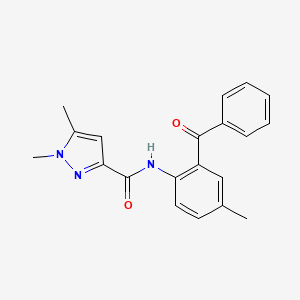
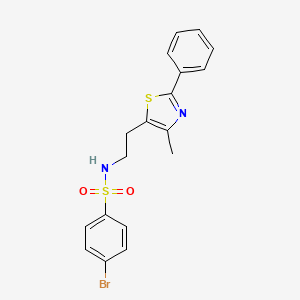
![(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2751423.png)
![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)
![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)

